5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

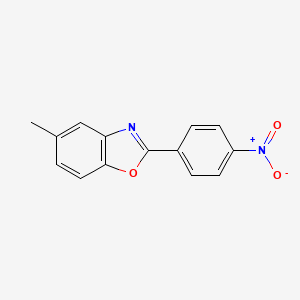

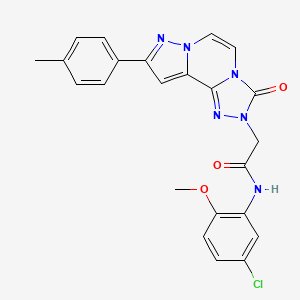

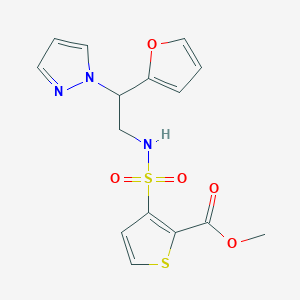

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole , also known as 5-Methyl-2-(4-nitrophenyl)benzoxazole , is a heterocyclic compound with the following chemical structure: .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-methyl-2-nitrophenol with 2-bromoacetophenone . The bromine atom in 2-bromoacetophenone is replaced by the nitrophenyl group, resulting in the formation of 5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole .

Molecular Structure Analysis

The empirical formula for this compound is C16H12N2O2S , and its molecular weight is 296.34 g/mol . The compound exists as a solid and has the following SMILES notation: CC(SC(C1=CC=C(N+[O-])C=C1)=N2)=C2C3=CC=CC=C3 .

Scientific Research Applications

Antimicrobial Properties

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole and its derivatives have demonstrated significant antimicrobial properties. For instance, some synthesized derivatives exhibited broad-spectrum activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. Compounds from this class showed potent antimycobacterial activity, indicating their potential as scaffolds in drug design for treating infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

DNA Topoisomerase II Inhibition

Certain derivatives of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole have been found to inhibit eukaryotic DNA topoisomerase II, an important target for cancer treatment research. These compounds displayed inhibitory activities at varying concentrations, with some showing higher activity than the reference drug etoposide, used in cancer chemotherapy (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies and ab initio calculations have been conducted on benzoxazole derivatives, including 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole, providing insights into their molecular structures and properties. These studies are crucial for understanding the potential applications of these compounds in various fields like photonics and electronics (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Antitumor Potential

Benzoxazole derivatives have shown promise as novel antitumor agents targeting human DNA topoisomerases. Studies indicate that some compounds in this class inhibit human DNA topoisomerases I and IIα, with certain derivatives exhibiting potent antitumor activities in preliminary screenings (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).

properties

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-2-7-13-12(8-9)15-14(19-13)10-3-5-11(6-4-10)16(17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMXSZCCSFYOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)

![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)

![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)